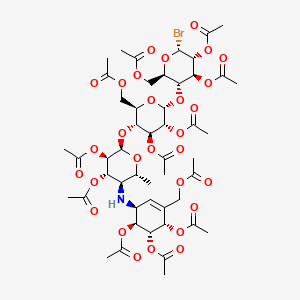
6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one is a compound belonging to the pyridazinone class of chemicals Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one typically involves the cyclization of phenylhydrazine with maleic anhydride, followed by subsequent reactions to introduce the diethylphosphinothioyloxy group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the pyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on molecular pathways are still under investigation, but it is believed to influence pathways related to inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylpyridazin-3-one: Known for its cardiotonic properties.
6-(4-Methoxyphenyl)-2-(2-(4-Phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3-one: An anti-inflammatory agent with COX-2 selectivity.
6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3-one: Exhibits significant inodilatory properties.
Uniqueness
6-Diethylphosphinothioyloxy-2-phenylpyridazin-3-one stands out due to its unique diethylphosphinothioyloxy group, which imparts distinct chemical and biological properties. This group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Eigenschaften
Molekularformel |
C14H17N2O2PS |
|---|---|
Molekulargewicht |
308.34 g/mol |
IUPAC-Name |
6-diethylphosphinothioyloxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C14H17N2O2PS/c1-3-19(20,4-2)18-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
RQISIEUVOGPBFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=S)(CC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)

![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)






![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
